molecular formula C24H21N3O2S B290037 3-amino-4-(4-methoxyphenyl)-N-phenyl-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide

3-amino-4-(4-methoxyphenyl)-N-phenyl-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide

货号 B290037
分子量: 415.5 g/mol
InChI 键: AESHERSNTXUCJH-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 3-amino-4-(4-methoxyphenyl)-N-phenyl-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide, also known as CP-690,550, is a synthetic small molecule that has shown promising results in the treatment of various autoimmune diseases. It was first synthesized in 2005 by Pfizer Inc. and has since been the subject of numerous studies due to its potential therapeutic applications.

作用机制

3-amino-4-(4-methoxyphenyl)-N-phenyl-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide acts as a JAK inhibitor, specifically targeting JAK3 and to a lesser extent, JAK1. By inhibiting JAK activity, 3-amino-4-(4-methoxyphenyl)-N-phenyl-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide prevents the activation of downstream signaling pathways involved in the production of pro-inflammatory cytokines, such as interleukin-2, interleukin-4, interleukin-7, interleukin-9, interleukin-15, and interleukin-21.
Biochemical and Physiological Effects
3-amino-4-(4-methoxyphenyl)-N-phenyl-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide has been shown to significantly reduce the production of pro-inflammatory cytokines, leading to a reduction in inflammation and tissue damage in animal models of autoimmune diseases. In clinical trials, 3-amino-4-(4-methoxyphenyl)-N-phenyl-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide has demonstrated efficacy in reducing disease activity and improving symptoms in patients with rheumatoid arthritis and psoriasis.

实验室实验的优点和局限性

One of the advantages of 3-amino-4-(4-methoxyphenyl)-N-phenyl-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide is its specificity for JAK3 and JAK1, which reduces the risk of off-target effects. However, its inhibitory effect on JAK2 and TYK2 may lead to adverse effects, such as an increased risk of infection and anemia. Another limitation of 3-amino-4-(4-methoxyphenyl)-N-phenyl-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide is its short half-life, which requires frequent dosing.

未来方向

Future research on 3-amino-4-(4-methoxyphenyl)-N-phenyl-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide could focus on improving its pharmacokinetic properties, such as increasing its half-life or developing prodrugs that can be administered less frequently. Additionally, further studies could investigate the potential of 3-amino-4-(4-methoxyphenyl)-N-phenyl-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide in the treatment of other autoimmune diseases, such as lupus and inflammatory bowel disease. Finally, research could explore the use of 3-amino-4-(4-methoxyphenyl)-N-phenyl-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide in combination with other immunosuppressive agents to achieve greater efficacy and reduce the risk of adverse effects.

合成方法

The synthesis of 3-amino-4-(4-methoxyphenyl)-N-phenyl-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide involves several steps, starting with the reaction of 4-methoxybenzaldehyde with cyclopentanone to form a cyclopentenone intermediate. This intermediate is then reacted with thiophene-2-carboxylic acid to form a cyclopenta[b]thiophene intermediate. The final step involves the reaction of the cyclopenta[b]thiophene intermediate with N-phenyl-3-aminocrotonamide to form 3-amino-4-(4-methoxyphenyl)-N-phenyl-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide.

科学研究应用

3-amino-4-(4-methoxyphenyl)-N-phenyl-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide has been extensively studied for its potential therapeutic applications in various autoimmune diseases, including rheumatoid arthritis, psoriasis, and multiple sclerosis. It has been shown to inhibit the activity of Janus kinase (JAK), a key enzyme involved in the signaling pathways of cytokines, which are involved in the pathogenesis of autoimmune diseases.

属性

分子式

C24H21N3O2S

分子量

415.5 g/mol

IUPAC 名称

6-amino-8-(4-methoxyphenyl)-N-phenyl-4-thia-2-azatricyclo[7.3.0.03,7]dodeca-1(9),2,5,7-tetraene-5-carboxamide

InChI

InChI=1S/C24H21N3O2S/c1-29-16-12-10-14(11-13-16)19-17-8-5-9-18(17)27-24-20(19)21(25)22(30-24)23(28)26-15-6-3-2-4-7-15/h2-4,6-7,10-13H,5,8-9,25H2,1H3,(H,26,28)

InChI 键

AESHERSNTXUCJH-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2=C3C(=C(SC3=NC4=C2CCC4)C(=O)NC5=CC=CC=C5)N

规范 SMILES

COC1=CC=C(C=C1)C2=C3C(=C(SC3=NC4=C2CCC4)C(=O)NC5=CC=CC=C5)N

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。